molecular formula C21H24N2O2 B5862182 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide CAS No. 514221-99-9

1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B5862182
CAS RN: 514221-99-9
M. Wt: 336.4 g/mol
InChI Key: NZXQVGCBZUDRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide, also known as BAM, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. BAM has been widely studied for its potential use in scientific research as a tool to investigate the physiological and biochemical effects on the body.

Mechanism of Action

1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G-protein coupled receptor that is primarily expressed in the mesolimbic dopamine system. By binding to the D3 receptor, 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide prevents the activation of downstream signaling pathways that are involved in regulating dopamine release and neurotransmission. This leads to a decrease in the rewarding effects of drugs of abuse and a potential reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its role as a dopamine D3 receptor antagonist, 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. It has also been shown to have anti-inflammatory and analgesic effects, as well as potential neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high selectivity and potency for the dopamine D3 receptor. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide is its potential off-target effects on other receptors and neurotransmitter systems, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide in scientific research. One area of interest is the potential therapeutic use of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide in treating drug addiction and other psychiatric disorders. Additionally, further investigation is needed to fully understand the mechanism of action of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide and its effects on other neurotransmitter systems. Finally, the development of more selective and potent D3 receptor antagonists may provide new tools for investigating the role of this receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-methylbenzylamine with benzoyl chloride to form N-benzoyl-4-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the final product, 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide. The purity and yield of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has also been used to investigate the role of the D3 receptor in drug addiction, as well as its potential therapeutic use in treating psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

1-benzoyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-9-17(10-8-16)15-22-20(24)18-11-13-23(14-12-18)21(25)19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXQVGCBZUDRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355467
Record name STK160286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

514221-99-9
Record name STK160286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.